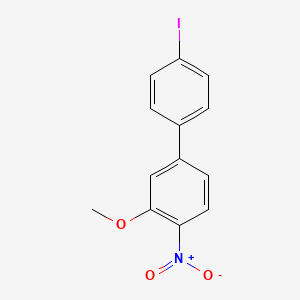
4'-Iodo-3-methoxy-4-nitro-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl is a chemical compound that belongs to the biphenyl family. This compound is characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Methoxylation: The methoxy group can be introduced via a methylation reaction using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4’-Amino-3-methoxy-4-nitro-1,1’-biphenyl.
Oxidation: 4’-Iodo-3-carboxy-4-nitro-1,1’-biphenyl.
Scientific Research Applications
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-4’-nitro-1,1’-biphenyl: Lacks the iodine atom but shares similar structural features.
4-Iodo-1,1’-biphenyl: Lacks the methoxy and nitro groups but contains the iodine atom.
3-Methoxy-4-nitro-1,1’-biphenyl: Similar structure but with different substitution patterns.
Uniqueness
4’-Iodo-3-methoxy-4-nitro-1,1’-biphenyl is unique due to the combination of the iodine, methoxy, and nitro groups, which confer distinct chemical reactivity and potential biological activities. The presence of these functional groups allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
116316-87-1 |
|---|---|
Molecular Formula |
C13H10INO3 |
Molecular Weight |
355.13 g/mol |
IUPAC Name |
4-(4-iodophenyl)-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C13H10INO3/c1-18-13-8-10(4-7-12(13)15(16)17)9-2-5-11(14)6-3-9/h2-8H,1H3 |
InChI Key |
HVDJGFVFRLQEFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




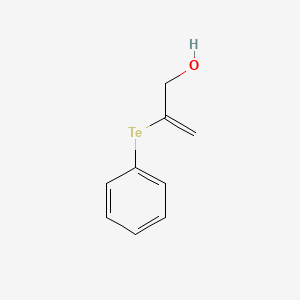
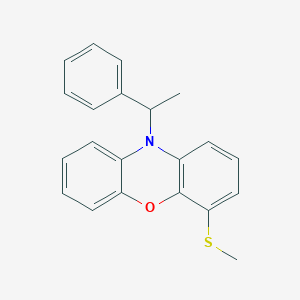
![2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid](/img/structure/B14295727.png)
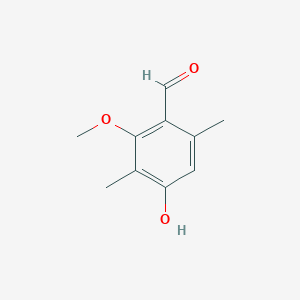

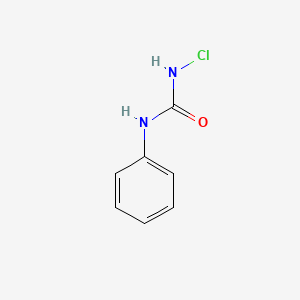
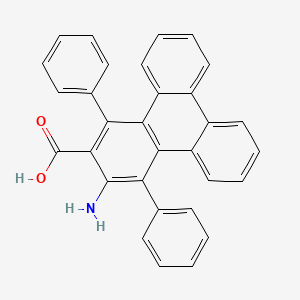
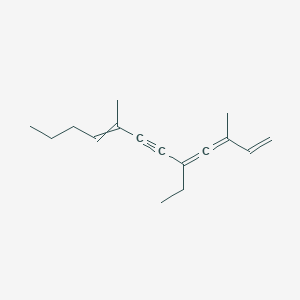
![5-(6-Carboxy-2,3,4-trihydroxyphenoxy)-4,4',5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B14295785.png)

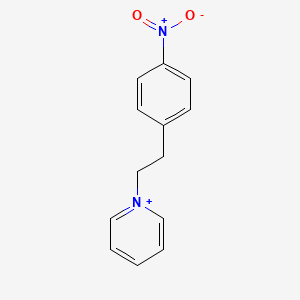
![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
